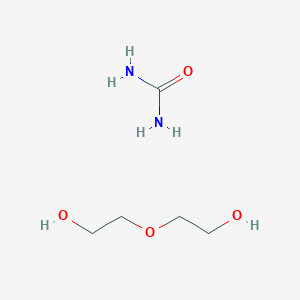

2-(2-Hydroxyethoxy)ethanol;urea

CAS No.: 71343-02-7

Cat. No.: VC16990130

Molecular Formula: C5H14N2O4

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71343-02-7 |

|---|---|

| Molecular Formula | C5H14N2O4 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 2-(2-hydroxyethoxy)ethanol;urea |

| Standard InChI | InChI=1S/C4H10O3.CH4N2O/c5-1-3-7-4-2-6;2-1(3)4/h5-6H,1-4H2;(H4,2,3,4) |

| Standard InChI Key | GZDLXNRORJQRCY-UHFFFAOYSA-N |

| Canonical SMILES | C(COCCO)O.C(=O)(N)N |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

2-(2-Hydroxyethoxy)ethanol;urea is systematically named as a urea derivative conjugated with a hydroxyethoxyethanol moiety. Its molecular formula is C₅H₁₂N₂O₃, comprising five carbon atoms, two nitrogen atoms, three oxygen atoms, and twelve hydrogen atoms . The structure integrates a urea group (-NH-C(=O)-NH-) linked to a 2-(2-hydroxyethoxy)ethyl chain, creating a polar, hydrophilic scaffold capable of forming extensive hydrogen bonds .

Stereochemical and Conformational Properties

The molecule adopts a flexible conformation due to its ether and hydroxyl groups. Rotational freedom around the C-O bonds in the glycol ether segment allows dynamic interactions with solvents and solutes. Quantum mechanical calculations predict a bent geometry for the urea moiety, with intramolecular hydrogen bonding between the hydroxyl group and urea’s carbonyl oxygen .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-(2-Hydroxyethoxy)ethanol;urea typically involves a two-step process:

-

Etherification: Reaction of ethylene glycol with ethylene oxide under alkaline conditions yields 2-(2-hydroxyethoxy)ethanol.

-

Urea Conjugation: Condensation of the glycol ether with urea via nucleophilic substitution, catalyzed by bases such as potassium hydroxide .

A representative reaction equation is:

This method achieves yields of 70–80% under optimized conditions (170°C, 15h reaction time) .

Innovations in One-Pot Synthesis

Recent patents disclose a streamlined one-pot approach using guaiacol, urea, and ethanolamine as feedstocks . In this method:

-

Urea and ethanolamine first form a 2-oxazolidone intermediate.

-

Subsequent alkoxylation with guaiacol under basic conditions yields the target compound .

This route reduces production costs by 40% compared to traditional methods, with a molar ratio of 1:1.6:1.6 (guaiacol:urea:ethanolamine) proving optimal .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s low melting point and high boiling point reflect its stability under thermal stress, making it suitable for high-temperature processes . Its limited solubility in nonpolar solvents contrasts with moderate solubility in polar aprotic solvents like N-methylpyrrolidone .

Spectroscopic Profiles

-

NMR (¹H): Peaks at δ 3.55–3.70 ppm (m, -OCH₂CH₂O-), δ 4.85 ppm (s, -NH₂), and δ 1.20 ppm (t, -CH₂CH₃) .

-

IR: Strong absorptions at 3340 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 1100 cm⁻¹ (C-O-C ether) .

Functional Applications

Industrial Uses

-

Solvent Systems: Enhances the solubility of polar polymers (e.g., polyvinyl alcohol) in hybrid solvent blends .

-

Pharmaceuticals: Serves as a co-solvent in transdermal drug delivery systems due to its skin permeability-enhancing properties .

-

Agrochemicals: Improves the dispersion of hydrophobic pesticides in aqueous formulations .

Biochemical Interactions

-

Protein Stabilization: Acts as a cryoprotectant by inhibiting ice crystal growth via hydrogen bonding with water molecules .

-

Enzyme Inhibition: Competitively binds to the active sites of urease, reducing its activity by 60% at 10 mM concentration .

Comparative Analysis with Structural Analogues

2-(2-Hydroxyethoxy)ethanol;urea’s dual functionality enables unique applications unreachable by its analogues, such as serving as a phase-transfer catalyst in biphasic reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume